Dipropyl ether
Overview
Description
Dipropyl ether is a compound that has been synthesized in various forms for different scientific applications. Research has explored its synthesis, molecular structure, and reactions, expanding its applicability in materials science and organic chemistry.
Synthesis Analysis
The synthesis of dipropyl ether and its derivatives involves different chemical reactions and conditions. For instance, dipropargyl ethers have been synthesized from 4,4′-dihydroxydiphenyl and other compounds through oxidative polydehydrocondensation, showcasing a pathway to create complex ether structures from simpler ones (Sladkov, Korshak, & Makhsumov, 1964).
Molecular Structure Analysis
The molecular structure of dipropyl ether and related compounds has been examined through methods like nuclear magnetic resonance (NMR) and matrix-assisted laser desorption ionization mass spectrometry. These analyses reveal the detailed atomic and molecular arrangements, critical for understanding the compound's chemical behavior and properties.
Chemical Reactions and Properties
Dipropyl ether participates in various chemical reactions and possesses unique properties that make it valuable in different chemical contexts. It has been involved in polymerization reactions and shown to affect polymer solubility and stability significantly. The addition of substituent groups can modify its reactivity and physical properties, as seen in the synthesis of unsymmetrically α-substituted poly(dipropargyl ether) derivatives (Lee, Gal, Lee, Oh, Jin, & Choi, 1995).
Scientific Research Applications
Lipase-Catalyzed Esterification : A study by Duan et al. (1997) investigated the use of dipropyl ether in lipase-catalyzed esterification for the resolution of ketoprofen, a pharmaceutical compound. This process exhibited a Bi Bi Ping Pong mechanism with dead-end inhibition of alcohol for both enantiomers of ketoprofen (Duan, Ching, Lim, & Ang, 1997).
Gas Chromatography Analysis : Dipropyl ether has been used in gas chromatographic procedures for analyzing dipropylacetic acid in plasma, as explored by U-Schulz and Toseland (1977). This highlights its utility in analytical chemistry, particularly in drug monitoring (U-Schulz & Toseland, 1977).
Excess Properties in Binary Alkanol-Ether Mixtures : Kammerer and Lichtenthaler (1998) reported on the excess molar volumes and enthalpies for mixtures of alkanols with diisopropyl ether and dibutyl ether. Their research contributes to understanding the thermodynamic properties of ether mixtures (Kammerer & Lichtenthaler, 1998).
Solubility Studies in Aqueous Media : Gonzalez-Olmos and Iglesias (2008) conducted research on the solubility of various fuel oxygenates, including diisopropyl ether, in water across a range of temperatures. This study aids in understanding the environmental impact of these compounds (Gonzalez-Olmos & Iglesias, 2008).
Phase Equilibria in Extractive Distillation : Lladosa et al. (2007) explored the phase equilibria in the extractive distillation of a mixture containing dipropyl ether, showcasing its role in separation processes (Lladosa, Montón, Cruz Burguet, & Muñoz, 2007).
Hydroformylation of Propene : A study by Murata and Matsuda (1981) discussed the use of dipropyl ether in the hydroformylation of propene, revealing its utility in organic synthesis (Murata & Matsuda, 1981).
Microwave Spectroscopy : Grant et al. (1993) utilized microwave spectroscopy to determine the structure of different conformations of dipropyl ether, contributing to molecular structure understanding (Grant, Walker, Novick, Bohn, Qi, Wheeler, LoBue, & Al‐Laham, 1993).
Safety And Hazards
Future Directions
Dipropyl ether has been used in the development of high-performance dual-salt electrolytes for lithium-sulfur batteries . This work provides an effective design strategy for lithium-sulfur batteries electrolytes with the capabilities of lithium anode protection and the lithium polysulfides ‘shuttle effect’ inhibition .
properties
IUPAC Name |
1-propoxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-3-5-7-6-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLCUAVZOMRGSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
Record name | DI-N-PROPYL ETHER | |
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Record name | DIPROPYL ETHER | |
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DSSTOX Substance ID |
DTXSID8042343 | |
Record name | Propyl ether | |
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Molecular Weight |
102.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Di-n-propyl ether appears as a colorless liquid with a strong odor. Less dense than water and slightly soluble in water. Vapors are heavier than air. In high concentrations the vapors may be narcotic., Colorless liquid; [CHEMINFO], COLOURLESS LIQUID. | |
Record name | DI-N-PROPYL ETHER | |
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Boiling Point |
89-91 °C, 88-90 °C | |
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Flash Point |
70 °F (NFPA, 2010), 70 °F (21 °C) (Closed cup), 21 °C c.c. | |
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Solubility |
Soluble in alcohol, ether, In water, 4.9X10+3 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.25 | |
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Density |
0.7466 at 20 °C/4 °C, Relative density (water = 1): 0.7 | |
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Vapor Density |
3.53 (Air =1), Relative vapor density (air = 1): 3.53 | |
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Vapor Pressure |
62.5 [mmHg], 62.5 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 8.33 | |
Record name | Propyl ether | |
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Product Name |
Dipropyl ether | |
Color/Form |
Mobile liquid | |
CAS RN |
111-43-3 | |
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Melting Point |
-122 °C | |
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Retrosynthesis Analysis
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Citations
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